molecular formula C10H8ClNO2 B7893524 8-Chloro-5-methoxyquinolin-2(1H)-one

8-Chloro-5-methoxyquinolin-2(1H)-one

Cat. No.: B7893524
M. Wt: 209.63 g/mol
InChI Key: MSAMOURBMFCAHP-UHFFFAOYSA-N
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Description

8-Chloro-5-methoxyquinolin-2(1H)-one is a substituted quinolinone derivative characterized by a methoxy group at position 5 and a chlorine atom at position 8 of the quinolinone scaffold. Quinolinones are heterocyclic compounds with a fused benzene and pyridone ring system, widely studied for their diverse biological and chemical applications. The substituents on the quinolinone core significantly influence reactivity, solubility, and functional properties.

Properties

IUPAC Name

8-chloro-5-methoxy-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-14-8-4-3-7(11)10-6(8)2-5-9(13)12-10/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSAMOURBMFCAHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC(=O)NC2=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-5-methoxyquinolin-2(1H)-one typically involves the following steps:

    Starting Material: The synthesis begins with a suitable quinoline derivative, such as 5-methoxyquinoline.

    Chlorination: The 8th position of the quinoline ring is chlorinated using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions.

    Cyclization: The chlorinated intermediate undergoes cyclization to form the quinolin-2(1H)-one structure. This step may involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods

In an industrial setting, the production of 8-Chloro-5-methoxyquinolin-2(1H)-one may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-5-methoxyquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a quinone derivative.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The chlorine atom at the 8th position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

The compound exhibits a range of biological activities, making it a candidate for drug development:

  • Anticancer Properties : Recent studies indicate that 8-chloro-5-methoxyquinolin-2(1H)-one and its derivatives can induce apoptosis in cancer cells. For example, certain derivatives have shown high potency against various cancer cell lines, including HL-60 and COLO 205, with IC50 values below 1 μM, demonstrating significant selectivity for malignant cells over normal cells . Mechanistic studies suggest that these compounds disrupt microtubule assembly and induce cell cycle arrest, particularly at the G2/M phase, leading to apoptosis .
  • Antimicrobial Activity : The compound has been evaluated for its antibacterial properties. Research shows that derivatives of 8-chloro-5-methoxyquinolin-2(1H)-one exhibit effective bactericidal activity against Gram-positive bacteria by targeting cell division proteins . The structure–activity relationships (SAR) indicate that specific substitutions enhance antibacterial efficacy.
  • Neuroprotective Effects : Compounds in the quinoline family, including 8-chloro-5-methoxyquinolin-2(1H)-one, have been studied for their potential as iron-chelators in neuroprotection. This property is particularly relevant in the context of neurodegenerative diseases like Alzheimer's .

Synthetic Methodologies

The synthesis of 8-chloro-5-methoxyquinolin-2(1H)-one involves various strategies that enhance its yield and purity:

  • Alkylation Reactions : Alkylation of quinolin-2(1H)-ones has been extensively studied. For instance, treatment with alkyl halides under basic conditions yields O-alkylated products predominantly. This selectivity is crucial for developing derivatives with specific biological activities .
  • Multistep Synthesis : Recent advancements have introduced multistep synthetic routes that allow for the functionalization of the quinoline core. These methods enable the introduction of various substituents that can modulate biological activity .

Material Science Applications

Beyond biological applications, 8-chloro-5-methoxyquinolin-2(1H)-one is utilized in material science:

  • Organic Light Emitting Diodes (OLEDs) : The compound serves as an electron carrier in OLEDs due to its favorable electronic properties. Its derivatives are being explored for improved efficiency and stability in organic electronic devices .
  • Fluorescent Chemosensors : The ability of this compound to chelate metal ions makes it suitable for developing fluorescent chemosensors. These sensors are valuable in detecting metal ions in various environments .

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of 8-chloro-5-methoxyquinolin-2(1H)-one:

StudyFocusKey Findings
Anticancer ActivityHigh potency against HL-60 and COLO 205 cancer cells; induces apoptosis via microtubule disruption.
Antimicrobial EffectsEffective against Gram-positive bacteria; structure modifications enhance activity.
Synthetic MethodsSuccessful O-alkylation under basic conditions; multistep synthesis enhances functionalization options.

Mechanism of Action

The mechanism of action of 8-Chloro-5-methoxyquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the chlorine and methoxy groups enhances its binding affinity and selectivity. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes and pathways. Additionally, it can interact with DNA and RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Position and Functional Group Variations

The biological and chemical behavior of quinolinones is highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogues:

Table 1: Substituent Profiles and Key Properties
Compound Name Substituents Key Properties/Synthesis Highlights Applications/Reactivity References
8-Chloro-5-methoxyquinolin-2(1H)-one Cl (C8), OMe (C5) Discontinued; synthesis not detailed Potential corrosion inhibition
6-Methoxy-2(1H)-quinolinone OMe (C6) Synthesized via heating in EtOAc/hexane (207–208°C); characterized by ¹H/¹³C NMR Metallation studies
5-Acetyl-8-hydroxyquinolin-2(1H)-one Acetyl (C5), OH (C8) Prepared via AlCl₃-catalyzed Friedel-Crafts acylation Chelation and antimicrobial roles
4-Chloro-8-methylquinolin-2(1H)-one Cl (C4), CH₃ (C8) Synthesized using POCl₃; undergoes nucleophilic substitution (e.g., with SH⁻, NH₂NH₂) Precursor for drug derivatives
5-Methoxyquinolin-8-ol hydrochloride OMe (C5), OH (C8), HCl salt High purity (97%); commercially available Pharmaceutical intermediates
Key Observations :
  • Positional Effects : The 8-chloro substituent in the target compound contrasts with 4-chloro in , altering electrophilic reactivity. Chlorine at C8 may hinder nucleophilic attack compared to C4 .
  • Synthesis Complexity: 6-Methoxy-2(1H)-quinolinone () requires high-temperature crystallization, while 5-acetyl-8-hydroxyquinolin-2(1H)-one () uses AlCl₃-mediated acylation, highlighting divergent synthetic pathways.
Corrosion Inhibition :
  • 8-Hydroxyquinoline derivatives (e.g., ) exhibit corrosion inhibition in acidic environments due to chelation with metal ions. The chloro and methoxy groups in 8-Chloro-5-methoxyquinolin-2(1H)-one may modulate adsorption on metal surfaces, though direct data are lacking .
Nucleophilic Substitution :
  • 4-Chloro-8-methylquinolin-2(1H)-one () undergoes substitution with thiols, amines, and azides to yield pharmacologically relevant derivatives. In contrast, the 8-chloro substituent in the target compound may resist substitution due to steric hindrance .

Physicochemical Properties

Table 2: Melting Points and Spectral Data
Compound Name Melting Point (°C) Spectral Characterization
6-Methoxy-2(1H)-quinolinone 207–208 ¹H NMR (δ 6.5–8.2 ppm), ¹³C NMR
5-Acetyl-8-hydroxyquinolin-2(1H)-one Not reported IR (C=O at 1680 cm⁻¹)
4-Chloro-8-methylquinolin-2(1H)-one 192–194 ¹H NMR (δ 2.4 ppm, CH₃)
  • Solubility: Methoxy groups generally enhance solubility in polar solvents, while chloro substituents may reduce it. The discontinued status of 8-Chloro-5-methoxyquinolin-2(1H)-one () suggests challenges in stability or synthesis .

Biological Activity

8-Chloro-5-methoxyquinolin-2(1H)-one is a member of the quinoline family, which has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article reviews the compound's biological activity, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure:

  • IUPAC Name: 8-Chloro-5-methoxyquinolin-2(1H)-one
  • Molecular Formula: C10H8ClN O2
  • CAS Number: [B7893524]

Synthesis Methods

The synthesis of 8-Chloro-5-methoxyquinolin-2(1H)-one typically involves:

  • Starting Material: 5-Methoxyquinolin-2(1H)-one.
  • Chlorination Reaction: Chlorination at the 8-position using reagents such as thionyl chloride or phosphorous oxychloride under controlled conditions.

Antimicrobial Activity

Recent studies have demonstrated that 8-Chloro-5-methoxyquinolin-2(1H)-one exhibits significant antimicrobial properties. Its effectiveness against various bacterial strains was evaluated through Minimum Inhibitory Concentration (MIC) assays:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus62.5
Escherichia coli125
Klebsiella pneumoniae250

The compound showed potent activity against Gram-positive bacteria, particularly Staphylococcus aureus, indicating its potential as a lead compound for developing new antibiotics .

Anticancer Activity

In vitro studies on cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) revealed that 8-Chloro-5-methoxyquinolin-2(1H)-one inhibits cell proliferation. The compound demonstrated a dose-dependent response with IC50 values calculated as follows:

Cell LineIC50 (µM)
A54915
HeLa20

These findings suggest that the compound may act through apoptosis induction and cell cycle arrest mechanisms, although further mechanistic studies are warranted to elucidate its action pathways .

Antiviral Activity

The antiviral potential of this compound was assessed against various viruses, including H5N1 avian influenza. The results indicated moderate activity, with a growth inhibition percentage of approximately 40% at higher concentrations. The structure-activity relationship analysis suggested that increased lipophilicity enhances antiviral efficacy .

Structure-Activity Relationship (SAR)

The biological activity of 8-Chloro-5-methoxyquinolin-2(1H)-one can be influenced by its structural features:

  • Chlorine Substitution: The presence of chlorine at the 8-position contributes to enhanced biological activity compared to non-halogenated analogs.
  • Methoxy Group: The methoxy substituent at the 5-position plays a role in modulating lipophilicity and overall pharmacokinetic properties.

Case Studies

  • Antimicrobial Efficacy Study: A recent study published in the Journal of Medicinal Chemistry reported that derivatives of quinoline compounds, including 8-Chloro-5-methoxyquinolin-2(1H)-one, were screened for their antimicrobial activities against multidrug-resistant strains. The study highlighted that modifications at the methoxy group significantly affected potency .
  • Anticancer Screening: A comprehensive evaluation in Cancer Research demonstrated that the compound induced apoptosis in HeLa cells through mitochondrial pathways. Flow cytometry analysis indicated an increase in sub-G1 phase cells, confirming its potential as an anticancer agent .

Q & A

Q. What are the established synthetic routes for 8-Chloro-5-methoxyquinolin-2(1H)-one, and how can reaction conditions be optimized?

A common method involves chlorination and methoxylation of quinolinone precursors. For example, substituting hydroxyl groups with chlorine under acidic conditions (e.g., HCl) at elevated temperatures (~111°C) yields the chloro-methoxy derivative. Heating durations (e.g., 24 hours) and stoichiometric ratios of reagents are critical for achieving yields around 49% . Nucleophilic substitution reactions using intermediates like 4-chloro-8-methylquinolin-2(1H)-one have also been reported, where methoxy groups are introduced via alkoxy-dehalogenation in polar aprotic solvents .

Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization?

  • XRPD : Essential for confirming crystalline phases. Key peaks at 2θ angles (e.g., 3.68°, 7.07°, 10.47°) distinguish polymorphs .
  • NMR : 1^1H and 13^13C NMR resolve substitution patterns, particularly for methoxy and chloro groups.
  • IR : Identifies functional groups (e.g., C=O stretch at ~1650 cm1^{-1}) .
  • HPLC : Purity assessment using C18 columns and acetonitrile/water gradients .

Q. How can solubility and stability be evaluated under experimental conditions?

Solubility profiling in solvents like methanol, acetone, or acetonitrile (1:1 v/v with water) is recommended. Stability studies should monitor degradation via accelerated conditions (e.g., 40°C/75% RH) and analyze by HPLC for byproduct formation .

Q. What purification strategies are effective for removing synthetic byproducts?

Recrystallization from solvent mixtures (e.g., methanol-water) effectively removes impurities. Column chromatography using silica gel and ethyl acetate/hexane gradients is suitable for isolating intermediates .

Q. Which analytical methods validate purity and identity in compliance with pharmacological standards?

  • LC-MS : Confirms molecular weight and detects trace impurities.
  • Elemental Analysis : Validates C, H, N, and Cl content.
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability and hydrate/solvate content .

Advanced Research Questions

Q. How can crystallization conditions be optimized to obtain specific polymorphs?

Polymorph control requires precise solvent selection (e.g., methanol-water 1:1 v/v) and cooling rates. Supersaturation levels during reflux (e.g., 70–80°C) influence nucleation kinetics. XRPD and DSC are critical for verifying crystal form E or other variants .

Q. What methodologies resolve contradictions in reported XRPD patterns or spectral data?

Discrepancies may arise from solvent-mediated phase transitions or instrumental calibration errors. Reproducing synthesis under strictly controlled conditions (e.g., humidity, temperature) and cross-validating with solid-state NMR or Raman spectroscopy can reconcile data .

Q. How can computational tools predict reactivity and molecular interactions?

Molecular docking (e.g., MOE software) models interactions with biological targets like enzymes. Density Functional Theory (DFT) calculations predict electrophilic/nucleophilic sites, guiding functionalization strategies .

Q. What strategies mitigate side reactions during methoxy group introduction?

Protecting groups (e.g., benzyloxy) prevent undesired substitutions. Anhydrous conditions and catalysts like NaH or K2_2CO3_3 improve regioselectivity. Reaction monitoring via TLC ensures intermediate stability .

Q. How do structural modifications (e.g., halogenation) impact biological activity?

Comparative studies using analogs (e.g., 5-chloro-8-hydroxyquinoline) reveal that chloro and methoxy groups enhance antimicrobial activity by chelating metal ions in pathogens. In vitro assays (e.g., MIC determination) and structural-activity relationship (SAR) modeling are critical .

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